molecular formula C18H26ClN3O2 B4555418 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}propanamide

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}propanamide

Cat. No.: B4555418
M. Wt: 351.9 g/mol
InChI Key: OOWBMOQMUCVKMT-UHFFFAOYSA-N
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Description

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}propanamide is a useful research compound. Its molecular formula is C18H26ClN3O2 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.1713548 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Research has been conducted on the synthesis of related compounds, demonstrating their potential as inhibitors for certain biological activities. For instance, a study focused on synthesizing N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides to explore their inhibitory potential against Mushroom tyrosinase and melanin production, showing significant biological activity and minimal toxicity (H. Raza et al., 2019).

Antitumor and Antiallergic Activities

Further investigations have synthesized and evaluated novel compounds for their antitumor and antiallergic activities. For example, novel pyrimidinyl pyrazole derivatives, including those featuring a piperazinyl group, have shown potent cytotoxic activity against tumor cell lines (H. Naito et al., 2005). Additionally, N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides were synthesized and demonstrated potential antiallergic activity in vivo, highlighting the versatility of compounds within this structural class (J. Courant et al., 1993).

Analytical and Structural Characterization

The compound's analogs have been characterized using various analytical techniques, including NMR and IR spectroscopy, to understand their structural and electronic properties. A study on fentanyl, a related compound, employed DFT calculations, NMR, and IR spectroscopy for comprehensive characterization, which is crucial for understanding the interaction mechanisms and potential applications of these compounds (Z. Asadi et al., 2017).

Properties

IUPAC Name

N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2/c1-5-16(23)20-13-6-7-15(14(19)12-13)21-8-10-22(11-9-21)17(24)18(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBMOQMUCVKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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